1-Amino-4-methylcyclohexane-1-carboxylic acid
Overview
Description
1-Amino-4-methylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . This compound is a type of alpha-amino acid, which are the building blocks of proteins and play crucial roles in various biological processes . It is characterized by a cyclohexane ring substituted with an amino group and a carboxylic acid group, making it a versatile molecule in synthetic chemistry and pharmaceutical applications .
Preparation Methods
The synthesis of 1-Amino-4-methylcyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the use of starting materials such as aldehydes and ketones, which undergo reactions to form aminonitriles or hydantoins. These intermediates are then hydrolyzed under strong acidic or basic conditions to yield the desired alpha-amino acid . Industrial production often employs microbial fermentation, chemical synthesis, or enzyme-catalyzed processes to achieve high yields and purity .
Chemical Reactions Analysis
1-Amino-4-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-4-methylcyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Amino-4-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. As an alpha-amino acid, it can be incorporated into proteins, influencing their structure and function . Additionally, it may act as a ligand for certain receptors or enzymes, modulating their activity and contributing to its biological effects .
Comparison with Similar Compounds
1-Amino-4-methylcyclohexane-1-carboxylic acid can be compared to other similar compounds, such as:
1-Methyl-1-cyclohexanecarboxylic acid: This compound is a structural analog and shares similar chemical properties but differs in its biological activity and applications.
Cyclohexanecarboxylic acid: While structurally related, this compound lacks the amino group, resulting in different reactivity and uses.
4-Methoxy-1-amino-cyclohexanecarboxylic acid:
These comparisons highlight the unique features of this compound, such as its specific reactivity and versatility in various fields of research and industry.
Properties
IUPAC Name |
1-amino-4-methylcyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-2-4-8(9,5-3-6)7(10)11/h6H,2-5,9H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYUWXWDMRXHHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69164-35-8 | |
Record name | 1-amino-4-methylcyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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